molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No. B1608062
Key on ui cas rn: 288151-72-4
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester (0.205 g) and 5N HCl combined and the solution boiled for 7 h. Solvent was removed at reduced pressure to give the title compound (0.195 g) as a yellow solid. m/z (API+): 216 (MH+), 214 (API−) 214(M-H).
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15]2[C:10](=[C:11]([CH2:16][CH3:17])[CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([CH3:18])[CH:7]=1)=[O:5])C.Cl>>[CH2:16]([C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[N:9]=[C:8]([CH3:18])[CH:7]=[C:6]2[C:4]([OH:5])=[O:3])[CH3:17]

Inputs

Step One
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NC2=C(C=CC=C12)CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C(=CC(=NC12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.195 g
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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